![molecular formula C27H25FN2O2 B242482 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as Compound A, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A involves its interaction with various molecular targets, including the mitochondrial respiratory chain, the PI3K/Akt/mTOR signaling pathway, and the Nrf2/ARE signaling pathway. It has been shown to inhibit the activity of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. In addition, this compound A has been found to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound A has been shown to have a range of biochemical and physiological effects, including anti-tumor, neuroprotective, anti-inflammatory, and antioxidant activities. It has been found to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and protect against neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A for lab experiments is its high potency and specificity, allowing for precise targeting of molecular pathways. However, one limitation is its potential toxicity, which must be carefully monitored in in vitro and in vivo studies.
未来方向
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the development of novel delivery methods for this compound A, such as nanoparticles or liposomes, to improve its bioavailability and reduce toxicity. Additionally, further studies are needed to elucidate the precise molecular mechanisms of action of this compound A and its potential therapeutic applications in various disease states.
Conclusion
In conclusion, this compound A is a synthetic chemical compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its high potency and specificity make it a promising candidate for further research, although its potential toxicity must be carefully monitored. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成方法
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with 2-fluorobenzaldehyde, followed by the condensation of the resulting product with 1-methyl-2-phenylethylamine. The final step involves the cyclization of the intermediate product with phosgene to yield this compound A.
科学研究应用
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione A has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells, as well as inhibiting the growth and proliferation of cancer cells. In addition, this compound A has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C27H25FN2O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C27H25FN2O2/c1-18-10-9-15-23(20(18)3)29-17-25(31)30(24-14-8-7-13-22(24)28)26(27(29)32)19(2)16-21-11-5-4-6-12-21/h4-16,26H,17H2,1-3H3/b19-16+ |
InChI 键 |
XFGMPIODKJCJNQ-KNTRCKAVSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)/C(=C/C3=CC=CC=C3)/C)C4=CC=CC=C4F)C |
SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4F)C |
规范 SMILES |
CC1=C(C(=CC=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



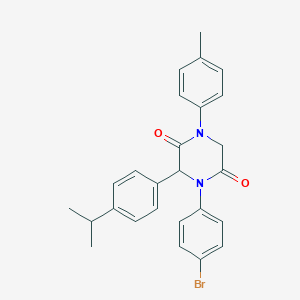
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
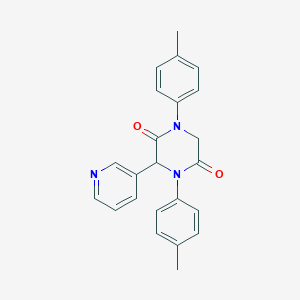
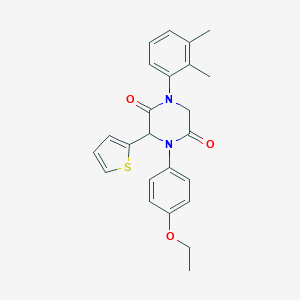
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)

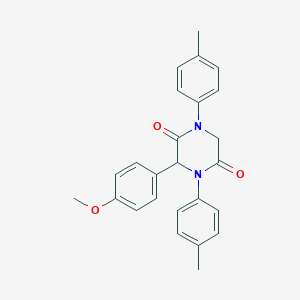
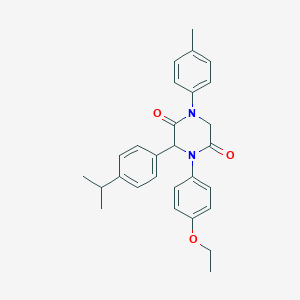
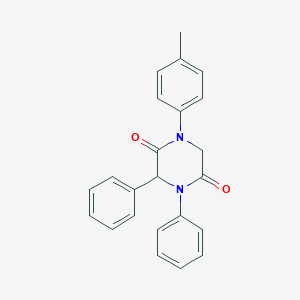
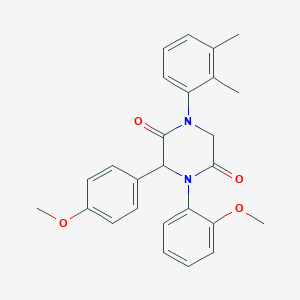

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
